Receptor Selectivity: AH 23848's Dual TP/EP4 Antagonism vs. SQ 29548's TP Selectivity
A direct comparison of receptor-binding profiles reveals the fundamental difference between AH 23848 and a commonly used TP-selective antagonist, SQ 29548. While both compounds are potent antagonists at the TP receptor, AH 23848 also possesses significant antagonist activity at the EP4 receptor, whereas SQ 29548 is devoid of any activity at this target [1]. This dual activity defines its unique application in research.
| Evidence Dimension | Receptor Antagonism Profile |
|---|---|
| Target Compound Data | Potent antagonist at TP receptor; also antagonizes EP4 receptor [1]. |
| Comparator Or Baseline | SQ 29548: Potent antagonist at TP receptor only; no activity at EP4 receptor [1]. |
| Quantified Difference | AH 23848 has a unique dual-receptor profile; SQ 29548 is a single-receptor (TP) antagonist. |
| Conditions | Based on a review of literature and established pharmacological profiles for these compounds. |
Why This Matters
This is the primary procurement differentiator: AH 23848 is the tool compound of choice for investigating the intersection of TP and EP4 signaling pathways, a role that TP-selective alternatives like SQ 29548 cannot fulfill.
- [1] Swayne, G. T. G., Maguire, J., Dolan, J., Raval, P., Dane, G., Greener, M., & Owen, D. A. A. (1988). Evidence for homogeneity of thromboxane A2 receptor using structurally different antagonists. European Journal of Pharmacology, 152(3), 311-319. View Source
